molecular formula C19H23N4OPS2 B4332199 1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE

1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE

Cat. No.: B4332199
M. Wt: 418.5 g/mol
InChI Key: HJOOPMQGQMYNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a benzylthio group, and a diazaphosphinine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of benzylthiol, morpholine, and a suitable diazaphosphinine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the diazaphosphinine core.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzylthio group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced diazaphosphinine derivatives, and substituted morpholine or benzylthio derivatives.

Scientific Research Applications

1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzylthio group and the diazaphosphinine core are critical for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzylthio)-3-morpholin-4-yl-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-benzylsulfanyl-3-morpholin-4-yl-1-sulfanylidene-5,6,7,8-tetrahydropyrido[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N4OPS2/c20-14-17-18-8-4-5-9-23(18)25(26,27-15-16-6-2-1-3-7-16)21-19(17)22-10-12-24-13-11-22/h1-3,6-7H,4-5,8-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOOPMQGQMYNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=NP2(=S)SCC3=CC=CC=C3)N4CCOCC4)C#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N4OPS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 2
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 3
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 4
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 5
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 6
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-5,6,7,8-TETRAHYDRO-1H-PYRIDO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE

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